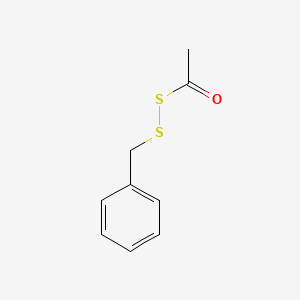

乙酰基苄基二硫化物

描述

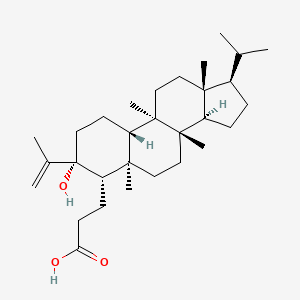

Acetyl benzyl disulfide is a type of aromatic disulfide . Disulfides are frequently found in pharmaceuticals, natural products, and biologically active molecules . They are used as vulcanizers, agents in the folding and stabilization of proteins, in the design of rechargeable lithium batteries, and as valuable synthetic intermediates in organic synthesis .

Synthesis Analysis

The synthesis of aromatic disulfides, such as acetyl benzyl disulfide, involves diverse approaches . One of the main strategies is the oxidative coupling of thiols . Thiols are relatively readily oxidized by various oxidants to disulfides . Acetyl, a readily dissociate electron-withdrawing group, serves as a preeminent mask for disulfide, which is utilized to construct unsymmetrical disulfide with arylboronic acid (Suzuki-type cross-coupling) or silicon-based nucleophiles (Hiyama-type cross-coupling) under mild copper-catalyzed oxidative cross-coupling conditions .Chemical Reactions Analysis

The mechanism of disulfide bond cleavage in gaseous peptide and protein ions initiated by a covalently-attached regiospecific acetyl radical has been investigated . Highly selective S–S bond cleavages with some minor C–S bond cleavages are observed by a single step of collisional activation .科学研究应用

杀菌活性

乙酰基苄基二硫化物已被探索其杀菌特性。Ayodele 等人 (2003 年) 进行的一项研究合成了乙酰基取代的苄基二硫化物并评估了它们的杀菌活性。研究结果表明,这些化合物具有显着的杀菌特性,这在农业和制药应用中可能是有益的 (Ayodele 等人,2003 年)。

与三苯基膦的化学反应

Kawamura 等人 (1975 年) 研究了乙酰基苄基二硫化物与三苯基膦的反应。这项研究提供了对乙酰基苄基二硫化物化学行为的见解,这可能与有机合成和新化学方法的开发有关 (Kawamura 等人,1975 年)。

在有机溶剂中的溶解度

Wang 等人 (2013 年) 研究了苄基二硫化物在各种有机溶剂中的溶解度。虽然这项研究集中在苄基二硫化物上,但它可以为理解乙酰基苄基二硫化物等相关化合物在不同溶剂中的溶解度特性提供基础,这对于它们在化学过程中的应用至关重要 (Wang 等人,2013 年)。

在电子设备中的应用

Yang 等人 (2019 年) 展示了一种使用苄基二硫化物改善石墨炔基材料的方法,表明乙酰基苄基二硫化物等类似二硫化物在锂离子电池等电子设备的增强中具有潜力 (Yang 等人,2019 年)。

在蛋白质研究中的潜力

Hung 等人 (2022 年) 探索了涉及二硫化物化合物的直接加成反应,这可能对蛋白质研究中的乙酰基苄基二硫化物产生影响。这项研究为理解乙酰基苄基二硫化物如何在生物背景下使用提供了基础 (Hung 等人,2022 年)。

CO2 捕获和气候变化

Harris 和 Bushnell (2019 年) 对苄基二硫化物结合 CO2 的能力进行了一项研究,表明乙酰基苄基二硫化物等类似化合物在碳捕获和储存技术中的潜力,这是应对气候变化的一个关键方面 (Harris 和 Bushnell,2019 年)。

安全和危害

The safety data sheet for benzil, a compound related to acetyl benzyl disulfide, indicates that it is considered hazardous . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid getting it in eyes, on skin, or on clothing .

属性

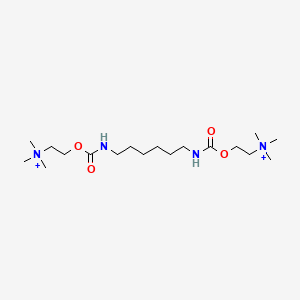

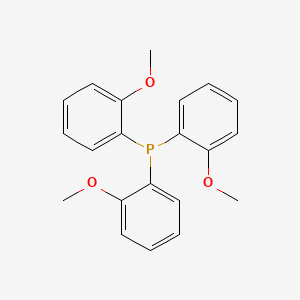

IUPAC Name |

S-benzylsulfanyl ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OS2/c1-8(10)12-11-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZUENUQJKVZKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SSCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60206703 | |

| Record name | Acetyl benzyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetyl benzyl disulfide | |

CAS RN |

5797-02-4 | |

| Record name | Acetyl benzyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005797024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl benzyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]amino]-2-oxoacetate](/img/structure/B1216237.png)

![(46R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37-Pentadecahydroxy-46-[(3R,4S)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone](/img/structure/B1216238.png)